钙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Calcium carbonate is an important inorganic mineral in biological and geological systems. It is widely used in plastics, papermaking, ink, building materials, textiles, cosmetics, and food . There has been rapid development in the controlled synthesis and surface modification of calcium carbonate . The influence of time and temperature on the reaction yield, the reaction rate, and the size, shape, and phase of the obtained product in the completely controllable synthesis of calcium carbonate has been investigated .Molecular Structure Analysis

Calcium ions are studied by means of high-level quantum calculations. Both the geometric and electronic structure of these species is investigated . We study complexes with up to eight water molecules in the first solvation sphere of calcium Ca (H2O)n=1–80,+, and examine their stability .Chemical Reactions Analysis

Calcium is a rather soft, very active metal. It reacts slowly with oxygen, water vapour, and nitrogen of the air to form a yellow coating of the oxide, hydroxide, and nitride . It burns in air or pure oxygen to form the oxide and reacts rapidly with warm water (and more slowly with cold water) to produce hydrogen gas and calcium hydroxide . Calcium ions are precipitated by carbonate ions in neutral to alkaline solutions .Physical And Chemical Properties Analysis

Calcium has a melting point of 842°C and a boiling point of 1484°C. Its density is 1.55 g/cm³ . Calcium has a moderate density, approximately 1.54 times that of water. It is less dense than some of the heavier metals but more dense than most non-metals . Calcium metal has good ductility, electrical and thermal conductivity .科学研究应用

生物医学应用:钙正磷酸盐用于生物复合材料和混合生物材料,用于硬组织再生,为骨移植和组织工程提供重要机会 (Dorozhkin, 2009)。

临床应用:柠檬酸葡萄糖酸钙已被研究用于各种临床领域,包括口腔护理、免疫学、关节健康和肾病学,展示了其在治疗一系列疾病中的多功能性 (Balakrishnan et al., 2021)。

药物研究:在药物研究中,钙被分析其在临床研究中的作用,特别是在早期药代动力学数据和新治疗方法的抗骨质疏松有效性方面 (Klein et al., 2013)。

能源应用:由于其催化性能,氧化钙锰被用于能源和环境应用,包括催化水氧化 (Gagrani & Tsuzuki, 2019)。

地球化学和脊椎动物生物学:钙同位素是古生物学、生物考古学和生物医学研究中有前景的工具,可用于饮食追踪和作为各种疾病骨质流失的生物标志物 (Tacail et al., 2020)。

骨科和外科:硫酸钙已在各种动物模型和临床应用中研究,作为骨移植替代品、扩张器以及局部抗生素输送用途 (Turner et al., 2001)。

营养和补充用途:已进行了关于大学生钙补充剂使用预测的研究,突出了钙在营养和健康中的重要性 (Eldridge & Sheehan, 1994)。

生物复合材料:钙正磷酸盐用于生物复合材料和混合生物材料,展示了它们在创新骨移植材料中的重要作用 (Dorozhkin, 2011)。

牙科应用:医用级硫酸钙半水合物用于植入牙科中的骨缺陷,并与骨生长因子结合使用 (Kutkut & Andreana, 2010)。

医学中的非侵入性监测:已开发了一种可穿戴的电化学设备,用于连续监测体液中的游离钙和pH值,如汗液和尿液,表明钙在疾病诊断和监测中的重要性 (Nyein et al., 2016)。

作用机制

Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signalling cascades . Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems .

安全和危害

Ingestion of calcium chloride can lead to serious irritation of the gastrointestinal tract. It can result in vomiting, possible burns, and nausea . It can also be hazardous when swallowed. It can also lead to rapid respiration, seizures, reduced heartbeat rage, and even death when ingested in large quantities .

未来方向

Given the advances in calcium modification technologies, and studies showing favourable long-term results, this has resulted in an increase in the number of patients with severe calcium treated percutaneously and with greater success . Furthermore, recent advances in both invasive and non-invasive coronary imaging technologies can be combined with these novel technologies for targeted and precise percutaneous coronary intervention (PCI) approaches .

属性

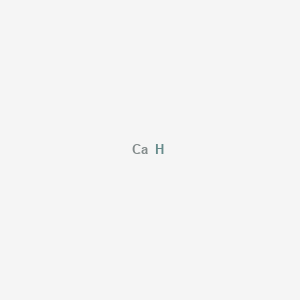

IUPAC Name |

calcium monohydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHCKQOIOXDRJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium [3-[4-[(4-methoxyphenyl)amino]phenyl]-1-methyltriazen-2-yl]acetate](/img/no-structure.png)

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)